4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol
Description
Chemical Structure and Synthesis 4-Bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol is a Schiff base ligand characterized by a bromophenol core linked via an imine group to a 4-fluoro-2-methylphenyl substituent. Its synthesis typically involves the condensation of 5-bromo-salicylaldehyde with a substituted aniline derivative under reflux conditions in ethanol or methanol . The compound crystallizes in a monoclinic system (space group P2₁/c) with intramolecular hydrogen bonding (O–H⋯N) stabilizing the planar structure .
Applications
This ligand exhibits versatility in coordination chemistry, forming complexes with transition metals (e.g., Mn(II), Fe(III), Cr(III)) that demonstrate antimicrobial and anticancer activities . Additionally, its fluorescence properties enable selective detection of metal ions (e.g., Cu²⁺, Zn²⁺) in chemosensing applications .
Properties
IUPAC Name |
4-bromo-2-[(4-fluoro-2-methylphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-6-12(16)3-4-13(9)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPRUXMUCNMSBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=CC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-fluoro-2-methylaniline under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond . The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Chemical Reactions Analysis
4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to changes in the target’s activity or function . This can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Schiff Bases
Key Findings from Comparative Analysis
Substituent Effects on Sensing Properties Electron-withdrawing groups (e.g., Br, NO₂): Enhance metal ion selectivity via polarization of the imine bond. Fluorine substituents: Improve solubility and crystallinity. The 4-fluoro-2-methyl group in the target compound enhances fluorescence quantum yield (Φ = 0.32 vs. Φ = 0.25 for non-fluorinated analogs) .
Biological Activity Trends Hydroxyethyl vs. methoxy substituents: Hydroxyethyl-containing ligands (e.g., HL1 in ) form more stable Fe(III) complexes with higher anticancer activity (IC₅₀: 14 μM vs. 22 μM for methoxy analogs). Morpholine derivatives: Exhibit superior antioxidant activity due to morpholine’s ability to stabilize radical intermediates (e.g., 929 μM Fe²⁺ equivalent/g vs. 11 μM for non-morpholine analogs) .
Structural and Crystallographic Differences Hydrogen bonding networks: Nitro-substituted analogs (e.g., 2-fluoro-5-nitrophenyl) form stronger intermolecular O–H⋯O bonds (2.58 Å) compared to methyl-substituted derivatives (2.72 Å), influencing thermal stability . Planarity and conjugation: Bromine at the 4-position increases conjugation length, shifting UV-Vis absorption maxima to 420 nm (vs. 390 nm for non-brominated ligands) .
Biological Activity
4-Bromo-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol, a compound with significant potential in biological research, is part of a class of Schiff bases known for their diverse biological activities. This article examines its biological activity, synthesis, mechanisms of action, and applications in various fields.
The compound has the molecular formula and a molecular weight of 308.15 g/mol. Synthesis typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-fluoro-2-methylaniline under acidic conditions, often using solvents like ethanol or methanol for purification through recrystallization.
Biological Activity Overview
Research indicates that Schiff bases, including this compound, exhibit a range of biological activities:
- Antioxidant Activity : Schiff bases have been shown to possess antioxidative properties, which can protect cells from oxidative stress .
- Antimicrobial Properties : Studies have demonstrated that similar compounds exhibit antibacterial and antifungal activities, suggesting potential applications in treating infections .
- Antitumor Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation, indicating potential as anticancer agents .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
- Receptor Binding : It can bind to receptors, modulating signaling pathways that control cell growth and apoptosis.
- Formation of Reactive Oxygen Species (ROS) : By promoting ROS formation, it may induce apoptosis in cancer cells while protecting normal cells through its antioxidant properties.
Antioxidative Properties
A study conducted on related Schiff bases revealed their capacity to scavenge free radicals effectively. The antioxidative mechanism was linked to their structural features, particularly the presence of hydroxyl groups which facilitate electron donation .
Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of various Schiff bases demonstrated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing antimicrobial potency .
Antitumor Effects
Research into the anticancer potential of structurally related compounds indicated that they could induce apoptosis in different cancer cell lines through modulation of apoptotic pathways. These findings suggest that this compound may also share similar properties .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other Schiff bases:
| Compound | Antioxidant Activity | Antimicrobial Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Moderate | High | Promising |
| 4-Bromo-2-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol | High | Moderate | Moderate |
| 2-Bromo-4-methylphenol | Low | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
